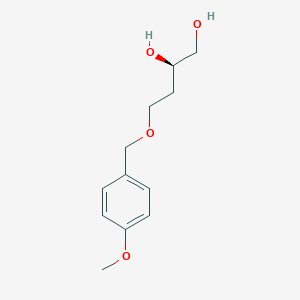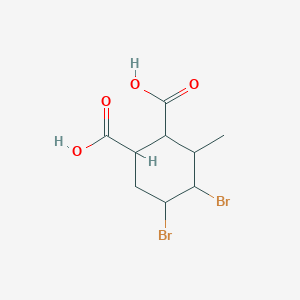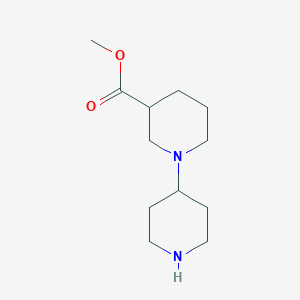
3-シアノ-1H-インダゾール-5-カルボン酸メチル
概要
説明
Methyl 3-cyano-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a cyano group at the 3-position and a carboxylate ester at the 5-position of the indazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
科学的研究の応用
Chemistry
Methyl 3-cyano-1H-indazole-5-carboxylate is widely used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its derivatives have shown promise in inhibiting the growth of various pathogens and cancer cells.
Medicine
In medicinal chemistry, methyl 3-cyano-1H-indazole-5-carboxylate and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable component in various chemical manufacturing processes.
作用機序
Target of Action
Methyl 3-cyano-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them potential targets for Methyl 3-cyano-1H-indazole-5-carboxylate.
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indazole derivatives, such as Methyl 3-cyano-1H-indazole-5-carboxylate, are known to affect various biochemical pathways. For instance, some indazole-3-carboxamide variants have a methyl ester side chain, and ester hydrolysis was reported to be their major metabolic pathway .
Result of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
準備方法
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common method to synthesize methyl 3-cyano-1H-indazole-5-carboxylate involves the cyclization of appropriate precursors. For instance, starting from 2-cyanoaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization under acidic conditions.
-
Esterification: : Another approach involves the esterification of 3-cyano-1H-indazole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of methyl 3-cyano-1H-indazole-5-carboxylate typically involves large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
化学反応の分析
Types of Reactions
-
Oxidation: : Methyl 3-cyano-1H-indazole-5-carboxylate can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
-
Reduction: : The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxidized indazole derivatives.
Reduction: Amino-indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Methyl 1H-indazole-5-carboxylate: Lacks the cyano group, which can affect its reactivity and biological activity.
3-Cyano-1H-indazole: Lacks the ester group, which can influence its solubility and interaction with biological targets.
Methyl 3-amino-1H-indazole-5-carboxylate: The amino group can significantly alter the compound’s chemical properties and biological activity.
Uniqueness
Methyl 3-cyano-1H-indazole-5-carboxylate is unique due to the presence of both the cyano and ester groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a promising candidate for further biological and medicinal research.
特性
IUPAC Name |
methyl 3-cyano-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)6-2-3-8-7(4-6)9(5-11)13-12-8/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZSZUBOUIBITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)



![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)








![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)
